tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate
CAS No.: 309947-89-5
Cat. No.: VC4479181
Molecular Formula: C10H12ClN5O2
Molecular Weight: 269.69
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 309947-89-5 |
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Molecular Formula | C10H12ClN5O2 |
Molecular Weight | 269.69 |
IUPAC Name | tert-butyl N-(6-chloro-7H-purin-2-yl)carbamate |
Standard InChI | InChI=1S/C10H12ClN5O2/c1-10(2,3)18-9(17)16-8-14-6(11)5-7(15-8)13-4-12-5/h4H,1-3H3,(H2,12,13,14,15,16,17) |
Standard InChI Key | FVZGELOMTPFKMY-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1=NC2=C(C(=N1)Cl)NC=N2 |
Introduction
tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate is a synthetic organic compound with the molecular formula . It belongs to the class of carbamates and features a purine base substituted with a tert-butyl carbamate group and a chlorine atom at the 6-position of the purine ring. This compound is also referred to by synonyms such as N-Boc-6-chloro-9H-purin-2-amine and N2-Boc-2-amino-6-chloropurine .
Synthesis and Preparation
The synthesis of tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate typically involves:
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Starting with a purine derivative, such as 6-chloropurine.
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Reacting it with tert-butyl chloroformate (Boc anhydride) in the presence of a base like triethylamine or sodium bicarbonate.
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The reaction proceeds under mild conditions, ensuring selective protection of the amine group at the 2-position .
This process is widely used in organic synthesis to create intermediates for pharmaceuticals and agrochemicals.
Applications and Uses
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Pharmaceutical Intermediates: The compound serves as a precursor in synthesizing more complex molecules, particularly nucleoside analogs.
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Biological Research: Its purine scaffold makes it useful in studying enzyme interactions, particularly those involving nucleotides.
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Synthetic Chemistry: The tert-butyl carbamate group acts as a protecting group for amines during multi-step organic syntheses.
Related Compounds
Several derivatives of purines with similar structures have been studied for their biological activities:
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Thiopurines, which are known for their immunosuppressive properties .
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Carbamate derivatives, which have been explored for anti-inflammatory and enzymatic inhibition properties .
Safety and Handling
While specific safety data for this compound is limited, general precautions for handling carbamates include:
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Avoiding inhalation or skin contact.
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Using protective equipment such as gloves and goggles.
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Storing in a cool, dry place away from oxidizing agents.
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